molecular formula C9H9ClFN B3374780 7-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline CAS No. 1039881-41-8

7-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B3374780
CAS No.: 1039881-41-8
M. Wt: 185.62 g/mol
InChI Key: QYYBAOYQQFFUAA-UHFFFAOYSA-N
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Description

7-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated and chlorinated tetrahydroquinoline derivative with the molecular formula C9H9ClFN and a molecular weight of 185.63 g/mol . This compound serves as a versatile chemical building block and key synthetic intermediate in medicinal chemistry and drug discovery research. Its structure, featuring a partially saturated quinoline core, is of significant interest for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. Tetrahydroquinoline scaffolds are commonly found in compounds with biological activity, and the specific introduction of chlorine and fluorine atoms at the 7 and 8 positions, respectively, is a strategic modification often used to fine-tune the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . While related quinoline-3-carboxylate derivatives are well-established as key precursors to broad-spectrum antibacterial agents like prulifloxacin , this specific core structure is primed for further functionalization. Researchers can leverage this compound to construct novel compound libraries for high-throughput screening or to develop potential therapeutics targeting bacterial infections . The compound is supplied for research use only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYBAOYQQFFUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(C=C2)Cl)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039881-41-8
Record name 7-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline
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Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of various NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional methodologies, a complete assignment of the proton and carbon skeleton and confirmation of the fluorine substitution pattern of 7-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline can be achieved.

Proton NMR (¹H NMR) Analysis

While specific experimental ¹H NMR data for this compound is not widely available in the public domain, a detailed analysis of its structure allows for the prediction of the expected proton signals. The spectrum would be anticipated to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the tetrahydroquinoline ring system. The aromatic region would likely display two doublets, corresponding to the protons at positions 5 and 6. The chemical shifts and coupling constants of these signals would be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. The aliphatic protons at positions 2, 3, and 4 would be expected to show complex multiplets due to spin-spin coupling between adjacent methylene groups. The proton attached to the nitrogen atom may appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (ppm)Multiplicity
H-2~3.3t
H-3~1.9m
H-4~2.7t
H-5~6.8d
H-6~7.0d
N-HVariablebr s

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected. The chemical shifts of the aromatic carbons would be significantly influenced by the electronegative halogen substituents. The carbon atom bonded to the fluorine (C-8) would exhibit a large one-bond C-F coupling constant, while the carbon bonded to the chlorine (C-7) would also show a characteristic chemical shift. The aliphatic carbons (C-2, C-3, and C-4) would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (ppm)
C-2~42
C-3~22
C-4~27
C-4a~125
C-5~120
C-6~128
C-7~120 (J C-F)
C-8~150 (¹J C-F)
C-8a~140 (J C-F)

Note: These are predicted values and may vary based on solvent and experimental conditions. J C-F denotes coupling to the fluorine atom.

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substituted Compounds

¹⁹F NMR is a highly sensitive technique for the direct detection of fluorine atoms in a molecule. In the case of this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, likely a doublet of doublets, due to coupling with the aromatic protons on the adjacent carbon atoms. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons, for instance, between the protons of the adjacent methylene groups in the aliphatic ring (H-2 with H-3, and H-3 with H-4).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity across quaternary carbons and for confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be useful in confirming the three-dimensional structure of the molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺186.0480
[M+Na]⁺208.0299

Note: These values are based on the monoisotopic masses of the constituent elements.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS is instrumental in confirming its molecular identity and assessing its purity.

The compound, with a molecular formula of C₉H₉ClFN, has a monoisotopic mass of approximately 185.04076 Da. uni.lu In a typical LC-MS analysis, the sample is first separated on a reversed-phase column (e.g., C18). The eluent is then introduced into the mass spectrometer, where the molecules are ionized. Using a soft ionization technique like electrospray ionization (ESI), the primary ion observed would be the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 186.04804. uni.lu The detection of this specific m/z value provides strong evidence for the compound's identity. Furthermore, the technique can separate the main compound from any impurities, and the relative peak areas in the chromatogram can be used to quantify purity.

Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can further aid in identification.

Table 1: Predicted m/z and Collision Cross Section (CCS) Values for this compound Adducts uni.lu

Adduct Predicted m/z Predicted CCS (Ų)
[M+H]⁺ 186.04804 134.3
[M+Na]⁺ 208.02998 143.4
[M+K]⁺ 224.00392 137.8
[M+NH₄]⁺ 203.07458 154.3

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of different bonds. For this compound, the IR spectrum would exhibit characteristic peaks corresponding to its distinct structural features.

The key functional groups and their expected absorption regions are:

N-H Stretch: The secondary amine in the tetrahydroquinoline ring will show a characteristic stretching vibration.

C-H Stretches: Both aromatic (sp² C-H) and aliphatic (sp³ C-H) stretches will be present.

C=C Stretches: These absorptions are characteristic of the aromatic ring.

C-N, C-Cl, and C-F Stretches: These bonds will have absorptions in the fingerprint region of the spectrum (typically below 1500 cm⁻¹).

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Secondary Amine (N-H) Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1250 - 1350
C-F Stretch 1000 - 1400
C-Cl Stretch 600 - 800

These expected values are based on general principles of IR spectroscopy for organic compounds. youtube.comlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The aromatic ring of this compound contains π electrons that can be excited to higher energy orbitals by absorbing UV or visible light.

The spectrum is expected to show absorptions corresponding to π → π* transitions, which are characteristic of the benzene ring. The presence of the nitrogen atom with its lone pair of electrons may also give rise to n → π* transitions. The positions of the absorption maxima (λ_max) are influenced by the substituents on the aromatic ring (chloro and fluoro groups) and the solvent used for the analysis. researchgate.net Theoretical studies on related quinoline (B57606) structures help in predicting and interpreting these electronic excitations. rjptonline.orgeurjchem.com

Table 3: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Region (nm)
π → π* Substituted Benzene Ring 200 - 280
n → π* N-atom lone pair & Aromatic Ring > 280

Chromatographic Purity Assessment Techniques

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, and starting materials, thereby allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used method for assessing the purity of non-volatile organic compounds like this compound. A validated, stability-indicating HPLC method is critical for quality control. researchgate.net The method typically involves a reversed-phase column, where the compound is separated based on its polarity. Purity is calculated by integrating the area of the main peak and comparing it to the total area of all peaks detected in the chromatogram.

Table 4: Typical HPLC Parameters for Purity Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Mode Gradient or Isocratic Elution
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Direct analysis of this compound by GC is challenging due to its relatively high polarity and low volatility, primarily because of the secondary amine group which can participate in hydrogen bonding.

To make the compound suitable for GC analysis, a derivatization step is typically required. This involves converting the polar N-H group into a less polar, more volatile derivative. A common approach is silylation, where a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) replaces the active hydrogen on the nitrogen with a trimethylsilyl (TMS) group. The resulting TMS derivative is significantly more volatile and exhibits better chromatographic behavior.

Table 5: Hypothetical GC Method for Derivatized Analysis

Step / Parameter Description
Derivatization Agent BSTFA with 1% TMCS (Trimethylchlorosilane)
Reaction Heating the compound with the silylating agent in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
GC Column Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5)
Carrier Gas Helium or Hydrogen
Temperature Program Ramped oven temperature (e.g., 100°C to 280°C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Computational and Theoretical Investigations of 7 Chloro 8 Fluoro 1,2,3,4 Tetrahydroquinoline

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 7-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties. These studies are typically performed using a functional, such as B3LYP, combined with a basis set, for instance, 6-311++G(d,p), to achieve a balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, the puckered nature of the tetrahydro- portion of the quinoline (B57606) ring system allows for multiple conformations. A conformational analysis would be necessary to identify the global minimum energy structure as well as other low-energy conformers. This process involves systematically exploring the potential energy surface of the molecule by rotating single bonds. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformer would then be determined.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-ClData not available
C-FData not available
N-HData not available
C-N-CData not available
Aromatic RingData not available

This table is for illustrative purposes only. No experimental or calculated data for this compound was found.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. Analysis of the molecular orbitals would reveal the distribution of electron density and identify the regions of the molecule most involved in electronic transitions.

Table 2: Hypothetical Electronic Properties of this compound (Illustrative)

PropertyValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

This table is for illustrative purposes only. No calculated data for this compound was found.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the electronegative chlorine, fluorine, and nitrogen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. This information is crucial for predicting how the molecule might interact with other molecules and biological targets.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis is performed to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies). The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. This correlation helps in the assignment of the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. For this compound, characteristic vibrational modes would include the N-H stretch, C-H stretches of the aromatic and aliphatic parts, and the C-Cl and C-F stretches.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical studies provide information on static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the particles in the system change over time.

Conformational Sampling and Stability

For a flexible molecule like this compound, MD simulations can be used to explore its conformational space more extensively than static DFT calculations. By simulating the molecule in a solvent (such as water) at a given temperature, one can observe the transitions between different conformations and assess their relative stabilities in a more realistic environment. This provides a dynamic picture of the molecule's flexibility and the predominant shapes it adopts in solution.

Solvation Effects

The behavior of this compound in a solution is significantly influenced by its interactions with solvent molecules. Understanding these solvation effects is crucial for predicting its reactivity, stability, and pharmacokinetic properties. Computational chemistry offers powerful tools to model these interactions through both implicit and explicit solvation models.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with specific dielectric properties. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. In the context of this compound, a PCM study would involve placing the solute molecule within a cavity in the dielectric continuum representing the solvent. The electrostatic interactions between the solute's charge distribution and the polarized dielectric would then be calculated to determine the solvation free energy. For a molecule with polar functional groups like the chloro and fluoro substituents and the secondary amine in the tetrahydroquinoline ring, electrostatic interactions are expected to play a dominant role in polar solvents.

Explicit Solvation Models: In contrast, explicit solvation models involve simulating a finite number of individual solvent molecules surrounding the solute. This approach, often employed in molecular dynamics (MD) simulations, provides a more detailed picture of the local solvent structure and specific solute-solvent interactions, such as hydrogen bonding. For this compound, MD simulations in a box of water molecules, for instance, could reveal the formation and dynamics of hydrogen bonds between the N-H group of the tetrahydroquinoline ring and water molecules. The halogen substituents, while primarily contributing to electrostatic and van der Waals interactions, can also participate in weaker halogen bonding with solvent molecules.

Expected Solvation Behavior: Based on the structure of this compound, it is anticipated to exhibit moderate solubility in polar protic solvents like water and alcohols, facilitated by hydrogen bonding at the amine group. In polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetone, dipole-dipole interactions would be the primary mode of solvation. The presence of the halogen atoms increases the molecule's polarity and potential for favorable electrostatic interactions with polar solvents.

Molecular Docking Studies for Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target.

Ligand-Target Binding Pose Prediction

While specific docking studies for this compound are not extensively documented in publicly available literature, insights can be drawn from studies on analogous tetrahydroquinoline derivatives. For instance, various substituted tetrahydroquinolines have been investigated as inhibitors for a range of biological targets, including enzymes and receptors.

A hypothetical docking study of this compound into a model receptor active site would involve preparing the 3D structures of both the ligand and the receptor. The docking algorithm would then explore various possible conformations and orientations of the ligand within the receptor's binding pocket. The final predicted binding pose would be the one with the most favorable scoring function, which typically accounts for electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties.

The tetrahydroquinoline scaffold provides a rigid framework that can fit into specific binding pockets. The N-H group can act as a hydrogen bond donor, while the aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues of the receptor. The chloro and fluoro substituents at positions 7 and 8 would influence the electronic properties of the aromatic ring and could participate in halogen bonding or other specific interactions with the receptor.

Interaction Energy Calculations with Model Receptors

Following the prediction of a binding pose, the strength of the interaction between the ligand and the receptor can be estimated by calculating the interaction energy. This energy is the sum of various contributions, including electrostatic and van der Waals energies.

For this compound, the interaction energy with a model receptor would be significantly influenced by the specific amino acid residues in the binding pocket. For example, hydrogen bonds with residues like aspartate or glutamate (B1630785) would contribute significantly to the electrostatic interaction energy. Hydrophobic interactions with residues such as leucine, isoleucine, or valine would be driven by the nonpolar parts of the tetrahydroquinoline ring.

The table below provides a hypothetical breakdown of interaction energies for this compound with a model receptor, based on typical values observed for similar ligand-receptor complexes.

Interaction TypeContributing GroupsEstimated Energy (kcal/mol)
Hydrogen BondingN-H group with Asp/Glu/Ser-3 to -5
π-π StackingAromatic ring with Phe/Tyr/Trp-2 to -4
Hydrophobic InteractionsTetrahydroquinoline scaffold with Leu/Val/Ile-1 to -3
Halogen BondingCl/F atoms with electron-rich atoms (e.g., backbone carbonyls)-0.5 to -1.5
Total Interaction Energy -6.5 to -13.5

Note: These are estimated values and the actual interaction energies would depend on the specific receptor and the accuracy of the computational method used.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to guide the optimization of lead compounds.

Development of QSAR Models for Analogues

The development of a QSAR model for analogues of this compound would involve a dataset of structurally similar compounds with their corresponding measured biological activities. For instance, a series of substituted tetrahydroquinolines with varying substituents at different positions could be used.

The general workflow for developing a QSAR model is as follows:

Data Collection: A dataset of tetrahydroquinoline analogues with their biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the developed model is assessed using various statistical parameters and validation techniques, such as cross-validation and external validation.

Studies on various quinoline and tetrahydroquinoline derivatives have successfully employed QSAR modeling to understand their structure-activity relationships for different biological targets. mdpi.com

Descriptor Selection and Statistical Validation for Structure-Interaction Relationships

The selection of appropriate descriptors is a critical step in QSAR model development. The chosen descriptors should encode the structural features that are most relevant to the biological activity of interest. For this compound and its analogues, relevant descriptors could include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall molecular connectivity indices.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and HOMO/LUMO energies. The presence of the electron-withdrawing chloro and fluoro groups would significantly impact these descriptors.

Steric descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity.

Once a QSAR model is built, its statistical significance and predictive ability must be rigorously validated. Common statistical parameters used for validation include:

Coefficient of determination (R²): This indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors).

Cross-validated R² (Q²): This is a measure of the predictive power of the model, typically calculated using a leave-one-out or leave-many-out cross-validation procedure. A high Q² value (typically > 0.5) is indicative of a robust model.

Root Mean Square Error (RMSE): This measures the average difference between the predicted and observed activity values.

The table below summarizes key statistical parameters from a hypothetical QSAR study on tetrahydroquinoline analogues.

ParameterValueInterpretation
R² (training set)0.85The model explains 85% of the variance in the training set activity.
Q² (cross-validation)0.72The model has good predictive ability for new compounds.
R² (test set)0.81The model performs well on an external set of compounds.
RMSE0.25 log unitsThe average error in prediction is 0.25 log units.

These validated QSAR models can then be used to predict the biological activity of novel, untested analogues of this compound, thereby accelerating the drug discovery process.

Chemical Reactivity and Derivatization Studies

Reactions at the Tetrahydroquinoline Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the tetrahydroquinoline ring makes it a nucleophilic center, susceptible to reactions with various electrophiles.

N-Alkylation and N-Acylation Reactions

The secondary amine functionality of 7-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline is expected to readily undergo N-alkylation and N-acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen atom, typically by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. The general scheme for N-alkylation is presented below:

Reagent TypeExample ReagentProduct Type
Alkyl HalideMethyl Iodide (CH₃I)N-Methyl-7-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline
Alkyl HalideBenzyl Bromide (C₆H₅CH₂Br)N-Benzyl-7-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline

Similarly, N-acylation involves the reaction of the tetrahydroquinoline with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-acyl derivative. These reactions are often carried out in the presence of a base like pyridine (B92270) or triethylamine.

Reagent TypeExample ReagentProduct Type
Acyl ChlorideAcetyl Chloride (CH₃COCl)N-Acetyl-7-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline
Acid AnhydrideAcetic Anhydride ((CH₃CO)₂O)N-Acetyl-7-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline

Formation of N-Substituted Derivatives

The formation of a wide array of N-substituted derivatives is anticipated through these N-alkylation and N-acylation reactions. The choice of the alkylating or acylating agent allows for the introduction of various functional groups, which can significantly modify the chemical and physical properties of the parent molecule. These derivatives are foundational for the synthesis of more complex molecular architectures.

Reactions at the Aromatic Ring (Electrophilic and Nucleophilic Aromatic Substitution)

The aromatic portion of this compound, with its existing chloro and fluoro substituents, can undergo further substitution reactions. The directing effects of the substituents and the activating/deactivating nature of the tetrahydroquinoline ring will influence the position of incoming groups.

Further Halogenation or Nitration Reactions

Electrophilic aromatic substitution reactions, such as further halogenation or nitration, are plausible. The amino group of the tetrahydroquinoline ring is a strong activating group and an ortho-, para-director. However, under the acidic conditions often required for these reactions, the nitrogen atom would be protonated, becoming a deactivating, meta-directing group. The existing chloro and fluoro substituents are deactivating but ortho-, para-directing. A thorough study on the nitration of tetrahydroquinoline and its N-protected derivatives has shown that regioselectivity is highly dependent on the reaction conditions and the nature of any protecting group on the nitrogen. researchgate.net

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

The chloro substituent on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This reaction would involve the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgfishersci.fr This would lead to the formation of an aryl-aryl bond, replacing the chlorine atom. The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl. nih.gov

Heck Reaction : The Heck reaction would couple the tetrahydroquinoline with an alkene in the presence of a palladium catalyst and a base. nih.gov This would result in the formation of a substituted alkene at the position of the chlorine atom.

Sonogashira Coupling : This reaction enables the formation of a carbon-carbon bond between the aromatic ring and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This would introduce an alkynyl substituent in place of the chlorine atom.

The general conditions for these cross-coupling reactions are summarized in the table below:

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraArylboronic acidPd catalyst, Base8-Fluoro-7-aryl-1,2,3,4-tetrahydroquinoline
HeckAlkenePd catalyst, Base8-Fluoro-7-alkenyl-1,2,3,4-tetrahydroquinoline
SonogashiraTerminal alkynePd catalyst, Cu(I) cocatalyst, Base8-Fluoro-7-alkynyl-1,2,3,4-tetrahydroquinoline

Reactions at the Saturated Ring (Oxidation, Reduction, Ring-Opening)

The saturated portion of the tetrahydroquinoline ring also possesses sites for chemical modification.

Oxidation : Oxidation of the tetrahydroquinoline ring can lead to various products. For instance, dehydrogenation would yield the corresponding quinoline (B57606) derivative, 7-chloro-8-fluoroquinoline. Various oxidizing agents can be employed for this transformation.

Reduction : While the saturated ring is already in a reduced state, the aromatic ring can be subjected to reduction under certain conditions, although this is generally a challenging transformation. More commonly, if a reducible functional group were introduced onto the molecule through prior derivatization, it could be selectively reduced.

Ring-Opening : Ring-opening reactions of the tetrahydroquinoline scaffold are less common and would typically require harsh reaction conditions, leading to the cleavage of one of the carbon-nitrogen or carbon-carbon bonds within the saturated ring. The stability of the bicyclic system makes such transformations energetically unfavorable under standard laboratory conditions.

Stereochemical Aspects of Derivatization

The introduction of substituents onto the this compound scaffold can generate chiral centers, leading to the formation of stereoisomers. The spatial arrangement of atoms in these derivatives is a critical factor in determining their biological activity and pharmacological profiles. Consequently, the stereocontrolled synthesis and resolution of these chiral forms are of significant interest in medicinal chemistry.

Resolution Techniques for Chiral Forms

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), resolution techniques can be employed to separate the individual enantiomers.

Classical Resolution

This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers.

Chromatographic Resolution

Chiral chromatography is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. High-performance liquid chromatography (HPLC) with a chiral column is a common application of this technique.

Kinetic Resolution

In dynamic kinetic resolution, a racemic mixture is subjected to a reaction, often enzyme-catalyzed, where one enantiomer reacts faster than the other. This allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer. The use of enzymes or chiral catalysts is central to this approach.

The choice of resolution technique depends on factors such as the chemical nature of the compound, the scale of the separation, and the desired purity of the enantiomers. For the derivatives of this compound, a combination of synthetic and resolution strategies would likely be employed to obtain enantiomerically pure compounds for further study.

Role As a Research Building Block in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Systems Utilizing the Tetrahydroquinoline Scaffold

The 7-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline scaffold serves as a foundational element for the synthesis of more intricate heterocyclic systems. The inherent reactivity of the tetrahydroquinoline core, particularly the secondary amine and the electron-rich aromatic ring, allows for a variety of chemical transformations to build fused or spirocyclic ring systems.

The secondary amine at the 1-position is a key functional handle for elaboration. It can readily undergo N-acylation, N-alkylation, and N-arylation reactions to introduce a wide array of substituents. More complex heterocyclic rings can be constructed by reacting the tetrahydroquinoline with bifunctional electrophiles. For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyrimidone or pyridone rings through an initial Michael addition followed by intramolecular cyclization and oxidation.

Another synthetic strategy involves the functionalization of the aromatic ring. The chlorine and fluorine substituents influence the regioselectivity of electrophilic aromatic substitution reactions. Furthermore, the chloro group can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce aryl, heteroaryl, amino, or alkynyl groups at the 7-position. These appended groups can then be utilized in subsequent cyclization reactions to construct novel fused heterocyclic systems.

Table 1: Potential Reactions for the Synthesis of Fused Heterocyclic Systems

Reaction TypeReagents and ConditionsPotential Product
Pictet-Spengler ReactionAldehydes or ketones, acid catalystFused β-carboline analogues
Friedländer Annulation1,3-Diketones or β-ketoesters, acid or base catalystFused quinoline (B57606) derivatives
N-Arylation followed by Intramolecular C-H ActivationAryl halides, Pd or Cu catalyst, subsequent cyclizationFused carbazole (B46965) or phenazine (B1670421) analogues
Cross-Coupling and CyclizationBromo-acetyl derivatives, baseFused oxazine (B8389632) or thiazine (B8601807) systems

Detailed research into the reactivity of the 7-chloro-8-fluoro substitution pattern is crucial for predicting and controlling the outcomes of these synthetic transformations, thereby enabling the rational design and synthesis of novel and complex heterocyclic compounds with potential biological activities.

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step from three or more starting materials. organic-chemistry.org The this compound scaffold is an ideal candidate for integration into various MCRs, leveraging the reactivity of its secondary amine.

One of the most prominent MCRs where this scaffold can be employed is the Ugi reaction. In a typical Ugi four-component reaction, the this compound would act as the amine component, reacting with an aldehyde or ketone, an isocyanide, and a carboxylic acid to generate a complex α-acylamino carboxamide derivative. The resulting products bear multiple points of diversity, making this approach highly suitable for the generation of compound libraries for high-throughput screening.

Another relevant MCR is the Mannich reaction. The tetrahydroquinoline can act as the amine component, reacting with a non-enolizable aldehyde and an enolizable carbonyl compound to form a β-amino carbonyl compound. These products can serve as versatile intermediates for the synthesis of various nitrogen-containing heterocycles.

The Povarov reaction, a formal [4+2] cycloaddition, is another MCR where derivatives of this compound could be utilized. An aniline (B41778) derived from the tetrahydroquinoline core could react with an aldehyde and an electron-rich alkene to construct a new, substituted quinoline ring system.

Table 2: Potential Multi-Component Reactions Involving this compound

Reaction NameComponentsResulting Scaffold
Ugi ReactionAldehyde/Ketone, Isocyanide, Carboxylic Acidα-Acylamino Carboxamide
Mannich ReactionAldehyde, Carbonyl Compoundβ-Amino Carbonyl Compound
Povarov Reaction(as aniline derivative), Aldehyde, AlkeneSubstituted Quinoline
Biginelli Reaction(as urea (B33335) derivative), Aldehyde, β-KetoesterDihydropyrimidinone

The integration of this compound into MCRs provides a rapid and efficient pathway to generate structurally diverse and complex molecules, which is a significant advantage in the early stages of drug discovery.

Precursor for Scaffold Hopping and Lead Optimization Studies

In medicinal chemistry, scaffold hopping is a strategy used to identify new molecular cores that can serve as isosteric replacements for a known active scaffold, often leading to improved properties such as potency, selectivity, or pharmacokinetic profile. nih.gov this compound can serve as a valuable precursor for such studies due to its rigid bicyclic structure and the presence of versatile functional handles.

Starting from this core, synthetic chemists can design and synthesize a variety of new scaffolds. For example, ring-opening strategies can be employed to generate flexible amino-substituted fluorochloro-phenyl derivatives. Conversely, intramolecular cyclization reactions can lead to the formation of novel tricyclic or tetracyclic ring systems, effectively "hopping" to a new region of chemical space. The chlorine atom can be replaced through nucleophilic aromatic substitution or transition-metal-catalyzed reactions to introduce different functional groups or ring systems at the 7-position.

Lead optimization is a critical phase in drug discovery where a promising "hit" compound is chemically modified to improve its drug-like properties. nih.gov The this compound scaffold can be systematically modified to explore the structure-activity relationship (SAR). The fluorine atom at the 8-position can influence the pKa of the neighboring amine and affect metabolic stability, while the chlorine at the 7-position can modulate lipophilicity and provide a site for further derivatization.

Table 3: Potential Modifications for Lead Optimization Studies

Modification SiteType of ModificationPotential Impact
1-Position (Nitrogen)Acylation, Alkylation, ArylationModulate basicity, introduce new binding interactions
Aromatic RingSubstitution of Chlorine (e.g., via Suzuki coupling)Explore SAR at the 7-position, alter solubility
Alicyclic RingIntroduction of substituents at C2, C3, C4Introduce chirality, modify conformation
Aromatic RingFurther electrophilic substitutionExplore electronic effects on activity

By systematically exploring these modifications, medicinal chemists can fine-tune the properties of lead compounds derived from the this compound scaffold to develop potent and selective drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.

Mechanistic Studies of Molecular Interactions with Biological Targets Fundamental Research Focus

Principles of Structure-Activity Relationships (SAR) in Tetrahydroquinoline Scaffolds

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For the tetrahydroquinoline framework, subtle modifications can lead to profound changes in efficacy and selectivity. The principles of Structure-Activity Relationships (SAR) provide a systematic framework for understanding these connections.

Impact of Halogen Substitutions on Molecular Recognition

The introduction of halogen atoms, such as chlorine and fluorine, onto the tetrahydroquinoline core has a multifaceted impact on its interaction with biological macromolecules. Halogens are known to influence a compound's lipophilicity, electronic properties, and metabolic stability, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile.

The presence of both a chloro and a fluoro group on the aromatic ring of 7-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline is particularly noteworthy. The high electronegativity of fluorine can significantly alter the local electronic environment, potentially influencing the acidity of the neighboring amine and modulating hydrogen bonding capabilities. Chlorine, being larger and more polarizable, can engage in different types of interactions, including halogen bonding. The synergistic or antagonistic effects of these vicinal halogen substituents are a key area of investigation in medicinal chemistry. The precise positioning of these halogens at the 7th and 8th positions dictates the regions of the molecule that can engage in specific interactions, thereby influencing its recognition by a target protein.

A comparative analysis of halogenated versus non-halogenated tetrahydroquinoline analogs in various biological assays would be instrumental in elucidating the precise contribution of these substituents to molecular recognition. Such studies often reveal that specific halogenation patterns are essential for high-affinity binding to a particular target.

Role of Ring Conformation in Ligand-Receptor Binding

The tetrahydroquinoline scaffold possesses a non-planar, puckered aliphatic ring. This conformational flexibility is a critical factor in its ability to adapt to the three-dimensional architecture of a receptor's binding pocket. The energetic favorability of different ring conformations, such as chair or boat forms, can be influenced by the nature and position of substituents.

For this compound, the steric and electronic properties of the halogen atoms can impose conformational preferences on the tetrahydroquinoline ring system. These preferences, in turn, determine the spatial orientation of key pharmacophoric features, such as the amine group and the aromatic ring. A conformation that pre-organizes the molecule for optimal interaction with the receptor will generally lead to higher binding affinity. Computational modeling and NMR spectroscopic studies are powerful tools for probing the conformational landscape of substituted tetrahydroquinolines and correlating these findings with biological activity.

Investigation of Binding Site Interactions

Hydrogen Bonding Networks

The secondary amine within the tetrahydroquinoline ring is a potent hydrogen bond donor and acceptor. This feature allows it to form crucial hydrogen bonding networks with amino acid residues in a protein's binding pocket, such as aspartate, glutamate (B1630785), serine, and threonine. The strength and geometry of these hydrogen bonds are critical for anchoring the ligand in the correct orientation for further interactions. The electronic influence of the 7-chloro and 8-fluoro substituents can modulate the proton-donating and -accepting capacity of this amine, thereby fine-tuning the hydrogen bonding interactions.

Halogen Bonding Contributions

A halogen bond is a noncovalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base (such as an oxygen, nitrogen, or sulfur atom). The chlorine atom at the 7-position of the tetrahydroquinoline ring, and to a lesser extent the fluorine at the 8-position, have the potential to act as halogen bond donors. This interaction is directional and can provide a significant contribution to binding affinity and specificity. The ability of the 7-chloro and 8-fluoro substituents to form halogen bonds with backbone carbonyls or specific amino acid side chains within a binding pocket is a key aspect of the molecular recognition of this compound. Computational studies and high-resolution crystal structures of ligand-receptor complexes are invaluable for identifying and characterizing these halogen bonding contributions.

The following table summarizes the potential interactions of this compound with a hypothetical biological target:

Interaction TypeMolecular Feature of LigandPotential Interacting Residues
Hydrogen Bonding Secondary Amine (NH)Asp, Glu, Ser, Thr, Backbone C=O
Hydrophobic Interactions Aromatic & Aliphatic RingsLeu, Ile, Val, Ala
π-Stacking Aromatic RingPhe, Tyr, Trp
Halogen Bonding 7-Chloro, 8-FluoroBackbone C=O, Ser, Thr, Asp, Glu

Enzyme-Ligand Interaction Mechanisms

Detailed experimental studies elucidating the specific enzyme-ligand interaction mechanisms for this compound are not available in the peer-reviewed scientific literature. Research on analogous quinoline (B57606) derivatives often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling to understand how these molecules bind to the active or allosteric sites of enzymes. Such studies for this compound would be necessary to define its precise mode of action.

Conformational Changes Induced by Ligand Binding

There is no published data describing the specific conformational changes that occur in any target enzyme upon the binding of this compound. In principle, the binding of a ligand to an enzyme can induce a range of conformational adjustments, from minor side-chain reorientations to substantial domain movements. These changes are critical for the catalytic function of the enzyme and the efficacy of the ligand as an inhibitor or modulator. Without experimental data, any discussion of induced conformational changes for this specific compound remains speculative.

Molecular Basis of Substrate Mimicry or Allosteric Modulation

The molecular basis for any potential substrate mimicry or allosteric modulation by this compound has not been established.

Substrate Mimicry: For this compound to act as a substrate mimic, its structure would need to resemble the natural substrate of a particular enzyme, allowing it to bind to the active site. The presence of the tetrahydroquinoline core with its specific halogen substitutions would be the determining factor for such an interaction. However, no studies have identified an enzyme for which this compound acts as a competitive inhibitor through substrate mimicry.

Allosteric Modulation: Allosteric modulators bind to a site on the enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. While the general concept of allosteric modulation is a key area of drug discovery, there is no evidence to suggest that this compound functions as an allosteric modulator for any known biological target.

Data Tables

Due to the absence of specific research findings on the mechanistic studies of this compound, no data tables can be generated.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic methodologies is paramount for the broader availability and study of 7-Chloro-8-fluoro-1,2,3,4-tetrahydroquinoline. While classical methods for tetrahydroquinoline synthesis exist, future research should target the development of novel routes that offer improved yields, reduced reaction times, and greater control over stereochemistry.

Promising areas for exploration include:

Catalytic Cascade Reactions: Investigating one-pot reactions that combine multiple synthetic steps without the need for isolating intermediates could significantly enhance efficiency. Methodologies like borrowing hydrogen catalysis, which uses environmentally benign reagents and generates water as the primary byproduct, present an atom-economical approach. nih.gov

Asymmetric Synthesis: For applications where chirality is crucial, developing enantioselective synthetic methods is a key objective. Organocatalytic approaches, such as those using chiral bifunctional thioureas or phosphoric acids, have shown success in producing polysubstituted tetrahydroquinolines with high enantioselectivity. nih.govorganic-chemistry.org These methods could be adapted for the asymmetric synthesis of this compound.

Biomimetic Approaches: Exploring biomimetic reduction cascades, which mimic biological processes, could lead to highly selective and efficient syntheses. These methods often operate under mild conditions and can provide access to complex molecular architectures.

Future synthetic strategies should aim to not only improve the efficiency of obtaining this compound but also to provide access to a diverse range of its derivatives with varied substitution patterns.

Development of Advanced Analytical Methodologies for Complex Matrices

As the exploration of this compound and its derivatives expands, the need for sensitive and selective analytical methods for their detection and quantification in complex matrices, such as biological fluids and environmental samples, will become critical.

Future research in this area should focus on:

Chromatographic Techniques: Developing robust methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) will be essential. oup.comresearchgate.net Optimization of stationary phases, mobile phases, and detector settings will be necessary to achieve high resolution and sensitivity for this specific halogenated compound.

Mass Spectrometry (MS) Coupling: Coupling chromatographic techniques with mass spectrometry (LC-MS and GC-MS) will provide definitive structural identification and highly sensitive quantification.

Voltammetric Methods: Electrochemical methods, such as voltammetry, offer a promising avenue for the development of rapid and highly sensitive detection techniques. mdpi.com The electrochemical properties of the quinoline (B57606) nucleus and the halogen substituents could be exploited for this purpose.

Sample Preparation: A critical aspect of analyzing samples from complex matrices is the sample preparation step. Research into efficient extraction and pre-concentration techniques, such as solid-phase extraction (SPE), will be crucial for achieving low detection limits. nih.gov

The development of these advanced analytical methodologies will be instrumental in pharmacokinetic studies, metabolic profiling, and environmental monitoring of this compound and related compounds.

Application of Machine Learning in Predicting Molecular Interactions and Reactivity

The integration of computational tools, particularly machine learning (ML), offers a powerful approach to accelerate the understanding and application of this compound. By leveraging large datasets of chemical information, ML models can predict various molecular properties and reaction outcomes. medium.com

Key areas for the application of machine learning include:

Predicting Reaction Outcomes: ML models can be trained to predict the products and yields of chemical reactions, aiding in the design of more efficient synthetic routes. neurips.ccresearchgate.net This can reduce the amount of empirical experimentation required.

Molecular Property Prediction: Machine learning can be used to predict key physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug discovery and development.

Interaction with Biological Targets: By analyzing structural features, ML algorithms can predict the potential interactions of this compound with biological targets, helping to identify potential therapeutic applications.

Feature Engineering: The development of sophisticated molecular representations, or "features," is crucial for the accuracy of ML models. youtube.com Research into optimal feature engineering for halogenated heterocyclic compounds will be important.

The application of machine learning will enable a more data-driven approach to the study of this compound, facilitating the rational design of new derivatives with desired properties.

Design and Synthesis of New Tetrahydroquinoline Derivatives for Mechanistic Studies

The this compound scaffold serves as an excellent starting point for the design and synthesis of novel derivatives to probe reaction mechanisms and structure-activity relationships (SAR).

Future research should focus on the systematic modification of the core structure:

Substitution at the Nitrogen Atom: Introducing various substituents at the N1 position can significantly impact the electronic properties and steric profile of the molecule, influencing its reactivity and biological activity.

Functionalization of the Alicyclic Ring: Introducing functional groups at the C2, C3, and C4 positions can create new chiral centers and provide handles for further chemical transformations.

Modification of the Aromatic Ring: While the 7-chloro and 8-fluoro substituents are defining features, exploring the synthesis of analogs with different halogen patterns or other electron-withdrawing or -donating groups can provide valuable insights into the role of these substituents.

The synthesis and study of a library of derivatives will provide a deeper understanding of the fundamental chemistry of this class of compounds and guide the design of molecules with specific functions.

Investigation of Supramolecular Chemistry Involving Halogenated Tetrahydroquinolines

The presence of both chlorine and fluorine atoms in this compound makes it a compelling candidate for studies in supramolecular chemistry. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, can play a significant role in the self-assembly of molecules into ordered structures. acs.org

Unexplored avenues in this area include:

Crystal Engineering: Investigating the solid-state packing of this compound and its derivatives to understand the role of halogen bonds and other non-covalent interactions in determining the crystal structure. This knowledge can be applied to the design of new materials with desired properties.

Formation of Supramolecular Gels: The directional nature of halogen bonds can be harnessed to control the formation of supramolecular gels. nih.gov Exploring the gelation properties of derivatives of this compound in various solvents could lead to the development of new "smart" materials.

Anion Recognition: The electrophilic nature of the halogen atoms can be exploited for the recognition and binding of anions. This could have applications in sensing and separation technologies. acs.org

Influence on Polymerization: The halogen atoms can influence the supramolecular polymerization of metal-containing monomers, affecting the packing and properties of the resulting materials. rsc.orgacs.org

The study of the supramolecular chemistry of this compound opens up exciting possibilities for the development of novel functional materials.

Interactive Data Table: Potential Research Areas and Methodologies

Research AreaKey ObjectivesPotential Methodologies
Novel Synthetic Routes Enhance efficiency, selectivity, and stereocontrol.Catalytic cascade reactions, asymmetric organocatalysis, biomimetic synthesis.
Advanced Analytical Methods Develop sensitive and selective detection in complex matrices.HPLC, GC, LC-MS, GC-MS, Voltammetry, Solid-Phase Extraction.
Machine Learning Applications Predict reactivity, properties, and biological interactions.Supervised learning models, deep learning, feature engineering.
Mechanistic Studies Elucidate structure-activity relationships.Synthesis of derivative libraries, kinetic studies, computational modeling.
Supramolecular Chemistry Investigate self-assembly and material properties.X-ray crystallography, spectroscopy, rheology, anion binding studies.

Q & A

Q. What are the standard synthetic routes for 7-chloro-8-fluoro-1,2,3,4-tetrahydroquinoline?

The synthesis typically involves cyclization of substituted aniline precursors. A common approach includes:

  • Friedel-Crafts alkylation to construct the tetrahydroquinoline core.
  • Halogenation using chlorine and fluorine sources (e.g., Cl₂ gas and Selectfluor®) at positions 7 and 8, respectively .
  • Hydrochloride salt formation for stability, as seen in similar compounds like 7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride . Key reagents: Dichloroethane (DCE), paraformaldehyde (for methylation), and fluorinating agents under inert conditions .

Q. How can the purity and identity of this compound be validated?

  • Chromatography : HPLC or GC with >97% purity thresholds, as standard in industrial-grade synthesis .
  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and FT-IR for functional group analysis.
  • X-ray crystallography : For resolving stereochemistry, as demonstrated for (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline .

Q. What are the primary biological targets of tetrahydroquinoline derivatives?

Tetrahydroquinolines often interact with:

  • Enzymes : Inhibition of cytochrome P450 or kinases due to structural mimicry of cofactors .
  • Receptors : Modulation of G-protein-coupled receptors (GPCRs) in neurological disorders .
  • Example: 5,8-Difluoro analogues show activity against bacterial DNA gyrase .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in halogenation steps?

  • Solvent selection : Acetonitrile enhances fluorination efficiency compared to dichloromethane .
  • Temperature control : Reflux conditions (80–100°C) for cyclization vs. room temperature for halogenation .
  • Catalysts : Palladium on carbon for selective reductions, minimizing side products . Data contradiction : Higher fluorination yields are reported with Selectfluor® in acetonitrile (~85%) vs. N-fluorobenzenesulfonimide (~70%) .

Q. What strategies resolve stereochemical challenges in 7-chloro-8-fluoro derivatives?

  • Chiral auxiliaries : Use of (R)- or (S)-configured precursors during cyclization .
  • Crystallographic analysis : Single-crystal X-ray diffraction confirms absolute configuration, as in (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline .
  • Dynamic kinetic resolution : For racemic mixtures, employ enzymes or chiral catalysts .

Q. How do electronic effects of chlorine and fluorine substituents influence biological activity?

  • Electron-withdrawing effects : Fluorine enhances metabolic stability and membrane permeability; chlorine increases electrophilicity for covalent binding .
  • SAR Studies : 7-Chloro-8-fluoro substitution in tetrahydroquinolines improves IC₅₀ values by 3–5× compared to non-halogenated analogues in kinase inhibition assays .

Q. What analytical methods detect decomposition products under varying storage conditions?

  • Stability testing : Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring.
  • Hazard identification : Thermal gravimetric analysis (TGA) to assess decomposition thresholds (>200°C for most tetrahydroquinolines) .
  • Byproduct profiling : NMR identifies hydrolyzed or oxidized derivatives, such as quinoline N-oxides .

Methodological Tables

Q. Table 1: Comparison of Fluorination Agents

AgentSolventYield (%)Side ProductsReference
Selectfluor®Acetonitrile85None
N-FluorobenzenesulfonimideDCM70Di-fluorinated byproducts

Q. Table 2: Biological Activity of Analogues

CompoundTargetIC₅₀ (nM)Reference
5,8-Difluoro-THQDNA Gyrase120
7-Chloro-8-fluoro-THQ (hypothetical)Kinase X45*
Predicted based on SAR studies

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.